molecular formula C25H30O13 B135045 Picroside III CAS No. 770721-33-0

Picroside III

Cat. No.: B135045
CAS No.: 770721-33-0
M. Wt: 538.5 g/mol
InChI Key: RMSKZOXJAHOIER-GGKKSNITSA-N
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Description

Picroside III is a natural iridoid glycoside compound found in the plant Picrorhiza scrophulariiflora. It is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Picroside III, an active ingredient of the traditional Chinese medicine Picrorhiza scrophulariiflora , has been found to target Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) . NFκB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. It is also involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

This compound interacts with its target, NFκB, potentially influencing various signaling pathways in normal and cancerous conditions . .

Biochemical Pathways

This compound affects the NFκB pathway, which is linked with endocrine and chemotherapy resistance and influences angiogenesis and inflammation pathways . It also promotes AMP-activated protein kinase (AMPK) phosphorylation , a key energy sensor in cells that maintains energy homeostasis.

Pharmacokinetics

The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) . The studies suggest that this compound has favorable characteristics for efficient uptake into the body . .

Result of Action

This compound has shown significant protective effects on the intestinal epithelial barrier in tumor necrosis factor-α (TNF-α) induced Caco-2 cells and dextran sulfate sodium (DSS) induced colitis in mice . It alleviates clinical signs of colitis, promotes wound healing, decreases the permeability of the cell monolayer, and regulates the expression of various proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Picrorhiza scrophulariiflora can be affected by different culture conditions, such as light and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Picroside III involves multiple steps, including glycosylation and esterification reactions. The starting materials typically include iridoid precursors and glucose derivatives. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Picrorhiza scrophulariiflora. The extraction process involves solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Picroside III undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

  • Picroside I
  • Picroside II
  • Minecoside
  • Sweroside

Picroside III stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and therapeutic development.

Properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346770
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770721-33-0
Record name 6-O-trans-Feruloylcatalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Picroside III in alleviating colitis?

A1: Research suggests that this compound exerts its beneficial effects in colitis by promoting wound healing in the colonic mucosa and enhancing the recovery of the epithelial barrier function. This is achieved through the activation of AMP-activated protein kinase (AMPK). [, ] Additionally, this compound has been shown to inhibit the PI3K-Akt pathway, further contributing to its anti-inflammatory effects in the intestines. []

Q2: How does this compound impact the expression of tight junction proteins in the intestinal epithelium?

A2: Studies have demonstrated that this compound can modulate the expression of various tight junction proteins. It increases the expression of Claudin-3, ZO-1, and Occludin, while simultaneously decreasing the expression of Claudin-2. [] This modulation of tight junction proteins contributes to the strengthening of the intestinal epithelial barrier, a crucial factor in alleviating colitis symptoms.

Q3: Is there evidence of this compound influencing the gut microbiota composition?

A3: Yes, pretreatment with this compound has been linked to the rectification of microbial dysbiosis commonly observed in colitis models. Specifically, it increases the abundance of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri. [] This modulation of the gut microbiota composition is believed to contribute to the overall therapeutic effects of this compound in colitis.

Q4: What are the pharmacokinetic properties of this compound and other related iridoids?

A4: Studies using a sensitive UHPLC-ESI-MS/MS method have been conducted to investigate the pharmacokinetics of Picroside I, II, III, and IV in rats. [, ] These studies provide valuable insights into the absorption, distribution, metabolism, and excretion profiles of these compounds, paving the way for further research into their therapeutic potential.

Q5: Are there any known sources of this compound other than Picrorhiza scrophulariiflora?

A5: Yes, this compound has also been isolated from the stem of Catalpa ovata, alongside other iridoids like 6-O-[(E)-feruloyl]jioglutin D and 6-O-(4-hydroxybenzoyl)jioglutin D. [] This finding suggests that Catalpa ovata could potentially serve as an alternative source of this compound for further research and development.

Q6: What are the implications of in vitro studies on Picrorhiza kurroa for this compound production?

A6: Researchers have successfully established callus cultures of Picrorhiza kurroa, a plant known to contain this compound. [] This advancement opens up possibilities for exploring the production of this compound through plant tissue culture techniques, potentially offering a sustainable alternative to traditional extraction methods.

Q7: Has this compound shown any potential antiviral activity?

A7: While not directly addressed in the provided research, one study mentions the potential anti-coronavirus and anti-pulmonary inflammation effects of iridoids, suggesting a broader scope of investigation for this compound and its related compounds. []

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